Multiple randomized, placebo-controlled trials have demonstrated Liraglutide's efficacy in promoting weight loss. When combined with recommended diet and exercise, Liraglutide consistently led to an average of 4-6 kg weight loss compared to a placebo group []. Additionally, a higher proportion of patients achieved significant weight loss milestones (at least 5% or 10%) with Liraglutide compared to placebo [].
Research suggests that Liraglutide not only promotes weight loss but also improves various cardiometabolic parameters. These include factors like blood pressure, blood sugar control, and cholesterol levels []. This makes Liraglutide a potential therapeutic option for individuals with obesity and related metabolic conditions.
Studies have shown that Liraglutide can significantly delay or prevent the onset of type 2 diabetes in high-risk individuals. For instance, a large clinical trial found that the risk of developing type 2 diabetes was reduced by 79% in the Liraglutide group compared to the placebo group []. This suggests Liraglutide's potential as a preventative measure for this prevalent condition.
Scientific research indicates that Liraglutide can be beneficial for patients who experience insufficient weight loss or regain weight after bariatric surgery []. While more research is needed to explore the specifics, Liraglutide's role in supporting long-term weight management following bariatric procedures is promising.
Health Hazard